molecular formula C14H14FNO B3376309 2-(3,5-Dimethylphenoxy)-6-fluoroaniline CAS No. 1183979-76-1

2-(3,5-Dimethylphenoxy)-6-fluoroaniline

Cat. No. B3376309
CAS RN: 1183979-76-1
M. Wt: 231.26
InChI Key: XWQZUKJEAHZYRW-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylphenoxy)-6-fluoroaniline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMPFA and is a derivative of aniline. It contains a fluorine atom and two methyl groups attached to a phenoxy ring.

Mechanism of Action

The mechanism of action of DMPFA is not fully understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. DMPFA has also been shown to inhibit the activity of histone deacetylases (HDACs), a class of enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
DMPFA has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. DMPFA has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines.

Advantages and Limitations for Lab Experiments

DMPFA has several advantages for use in lab experiments. It is relatively easy to synthesize and is commercially available. It has also been shown to have low toxicity and is stable under normal lab conditions. However, DMPFA has some limitations. It is not soluble in water, which can limit its use in certain experiments. It also has limited stability in acidic or basic conditions.

Future Directions

There are several future directions for the study of DMPFA. One potential direction is the development of new organic semiconductors for use in electronic devices. Another direction is the synthesis of new metal-organic frameworks with improved properties for use in gas storage and catalysis. In medicinal chemistry, future studies could focus on the development of DMPFA derivatives with improved anticancer and anti-inflammatory properties. Overall, the study of DMPFA has the potential to lead to new discoveries in various fields and contribute to the advancement of science and technology.

Scientific Research Applications

DMPFA has been extensively studied for its potential applications in various fields such as organic electronics, materials science, and medicinal chemistry. In organic electronics, DMPFA has been used as a building block for the synthesis of organic semiconductors. These semiconductors have shown promising results in the development of organic field-effect transistors and organic light-emitting diodes.
In materials science, DMPFA has been used as a precursor for the synthesis of metal-organic frameworks (MOFs). MOFs are a class of porous materials that have potential applications in gas storage, catalysis, and drug delivery.
In medicinal chemistry, DMPFA has been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer and lung cancer. DMPFA has also been studied for its potential as an anti-inflammatory agent.

properties

IUPAC Name

2-(3,5-dimethylphenoxy)-6-fluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO/c1-9-6-10(2)8-11(7-9)17-13-5-3-4-12(15)14(13)16/h3-8H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWQZUKJEAHZYRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC2=C(C(=CC=C2)F)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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